molecular formula C16H9Cl2NO5 B14608139 Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-22-3

Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Katalognummer: B14608139
CAS-Nummer: 57729-22-3
Molekulargewicht: 366.1 g/mol
InChI-Schlüssel: IUPQXSUEHUIMKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a prop-2-yn-1-yl group, a dichlorophenoxy group, and a nitrobenzoate moiety

Vorbereitungsmethoden

The synthesis of Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Analyse Chemischer Reaktionen

Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can be compared with similar compounds such as:

    Prop-2-yn-1-yl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate: This compound has a similar dichlorophenoxy group but differs in the ester moiety.

    2-Propyn-1-yl (2,4-dichlorophenoxy)acetate: This compound also contains the dichlorophenoxy group but has a different ester linkage.

    Other nitrobenzoates: Compounds with similar nitrobenzoate structures but different substituents can be compared to highlight the unique properties of this compound.

Eigenschaften

CAS-Nummer

57729-22-3

Molekularformel

C16H9Cl2NO5

Molekulargewicht

366.1 g/mol

IUPAC-Name

prop-2-ynyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H9Cl2NO5/c1-2-7-23-16(20)12-9-11(4-5-14(12)19(21)22)24-15-6-3-10(17)8-13(15)18/h1,3-6,8-9H,7H2

InChI-Schlüssel

IUPQXSUEHUIMKO-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.